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molecular formula C11H12O4 B3155139 5-Allyloxy-2-hydroxy-benzoic acid methyl ester CAS No. 79250-47-8

5-Allyloxy-2-hydroxy-benzoic acid methyl ester

Cat. No. B3155139
M. Wt: 208.21 g/mol
InChI Key: POKDIMSCQLGJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189749B2

Procedure details

Methyl 2,4-dihydroxybenzoate (8.60 g, 51.2 mmol) was dissolved in acetone (125 mL, 0.4 M) then treated with K2CO3 (27.2 g, 196.8 mmol) and allyl bromide (6.0 mL, 8.39 g, 69.3 mmol). The reaction was heated at 60° C. for 20 h then acidified to pH 1–2 with 2 N HCl and extracted with Et2O (4×). The combined extracts were washed with saturated aq NaCl (2×), dried over Na2SO4, filtered and concentrated to give 5-allyloxy-2-hydroxy-benzoic acid methyl ester as a crude yellow oil (6.11 g, 57%): 1H NMR (DMSO-d6, 300 MHz) δ 10.74 (s, 1H), 7.69 (d, J=8.4 Hz, 1H), 6.55–6.51 (m, 2H), 6.08–5.94 (m, 1H), 5.38 (dd, J1=1.8 Hz, J2=16.8 Hz, 2H), 4.61 (d, J=5.4 Hz, 2 H), 3.81 (s, 3H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10](O)[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([O-:16])([O-])=O.[K+].[K+].[CH2:19](Br)[CH:20]=C.Cl>CC(C)=O>[CH3:7][O:6][C:4](=[O:5])[C:3]1[CH:8]=[C:9]([O:16][CH2:13][CH:19]=[CH2:20])[CH:10]=[CH:11][C:2]=1[OH:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (4×)
WASH
Type
WASH
Details
The combined extracts were washed with saturated aq NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)OCC=C)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.11 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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